5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide

Medicinal Chemistry Library Synthesis Cross-Coupling

5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide (CAS 866013-81-2) is a heterocyclic small molecule (C₁₀H₈BrN₃O₃S, MW 330.16) that incorporates a 5-bromofuran-2-carboxamide fragment linked to a 3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine scaffold. It belongs to the 5-aryl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide series, a compound class synthesized via recyclization of isoxazolylthiourea intermediates, which has been explored in drug discovery for anticancer and antimicrobial applications.

Molecular Formula C10H8BrN3O3S
Molecular Weight 330.16
CAS No. 866013-81-2
Cat. No. B2714330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide
CAS866013-81-2
Molecular FormulaC10H8BrN3O3S
Molecular Weight330.16
Structural Identifiers
SMILESCC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)Br
InChIInChI=1S/C10H8BrN3O3S/c1-5(15)4-8-12-10(18-14-8)13-9(16)6-2-3-7(11)17-6/h2-3H,4H2,1H3,(H,12,13,14,16)
InChIKeyHZJUBCGJUPMSBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide (CAS 866013-81-2): Comparative Procurement Evidence for a 1,2,4-Thiadiazolyl-Furamide Screening Compound


5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide (CAS 866013-81-2) is a heterocyclic small molecule (C₁₀H₈BrN₃O₃S, MW 330.16) that incorporates a 5-bromofuran-2-carboxamide fragment linked to a 3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine scaffold . It belongs to the 5-aryl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide series, a compound class synthesized via recyclization of isoxazolylthiourea intermediates, which has been explored in drug discovery for anticancer and antimicrobial applications [1]. Commercially, this compound is supplied as a research-grade screening compound (typical purity ≥95%) by vendors including AKSci (Catalog HTS009432), Fluorochem, and CymitQuimica .

Why 5-Bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide Cannot Be Casually Substituted by In-Class Analogs


Direct, assay-matched head-to-head data for this compound are absent from the peer-reviewed literature, but class-level SAR trends strongly indicate that the C5 bromine substituent on the furan ring and the 2-oxopropyl tether on the 1,2,4-thiadiazole are non-interchangeable pharmacophoric features. Studies on structurally related 1,3,4-thiadiazol-2-yl furamides demonstrate that the identity of the aryl/pseudo-aryl substituent at the furan 5-position can modulate VEGFR-2 inhibitory potency from sub-50 nM to >10 µM IC₅₀ [1]. Similarly, publications on 5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles confirm that variation in the 5-amino acyl substituent alters antiproliferative activity across distinct cancer cell lines [2]. Procurement of a non-brominated or differently tethered analog therefore risks accessing an entirely different activity and selectivity profile. Furthermore, the bromine atom provides a synthetic handle for cross-coupling diversification that is absent in the parent, des-bromo analog (CAS 743472-93-7), making the brominated compound a superior scaffold for library construction .

Quantitative Procurement Evidence: 5-Bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide Versus Closest Analogs


Bromine Substituent Enables Pd-Catalyzed Cross-Coupling Diversification Absent in the Des-Bromo Parent Scaffold

The C5 bromine atom on the furan ring of 5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide (CAS 866013-81-2) provides a functional handle for Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions, enabling rapid analog generation . The non-brominated parent compound, N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide (CAS 743472-93-7), lacks this versatile reaction site, limiting its utility as a diversification scaffold. This is not a direct bioactivity comparison but a chemical handle advantage: the brominated compound can serve as a central intermediate for synthesizing entire focused libraries, whereas the des-bromo analog is a terminal compound .

Medicinal Chemistry Library Synthesis Cross-Coupling

1,2,4-Thiadiazole Regioisomer Offers Distinct H-Bonding Landscape Relative to 1,3,4-Thiadiazole Congeners

This compound incorporates a 1,2,4-thiadiazole core, an isomer of the more common 1,3,4-thiadiazole found in comparator compounds such as 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-furamide and 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-furamide . A 2020 review of 1,2,4-thiadiazole derivatives reports unique hydrogen-bond acceptor/donor patterns and lipophilicity profiles compared to the 1,3,4-isomer class, with some 1,2,4-thiadiazoles demonstrating membrane permeability values (Papp) ranging from 1.5 × 10⁻⁶ to 12.3 × 10⁻⁶ cm/s depending on substituents [1]. The 1,3,4-thiadiazole regioisomers exhibit systematically higher basicity (pKa ~2.5 vs. ~0.5 for 1,2,4-thiadiazoles), directly impacting ionization state at physiological pH and, consequently, binding interactions [1]. The specific 2-oxopropyl tether at the 3-position of the 1,2,4-thiadiazole further distinguishes this compound from 1,3,4-thiadiazole-2-yl furamides that carry methyl or ethyl substituents instead.

Medicinal Chemistry Molecular Recognition Kinase Inhibition

Molecular Weight and Heavy Atom Count Differentiation from Chlorophenyl Analog Impacts Physicochemical Property Space

Compared to the larger 5-(2-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide analog (CAS 627043-16-7; MW 361.8; C₁₆H₁₂ClN₃O₃S), the target compound (MW 330.16; C₁₀H₈BrN₃O₃S) has a molecular weight advantage of 31.6 Da and contains seven fewer heavy atoms . In lead optimization campaigns, a molecular weight reduction of ~30 Da while retaining the halogen substituent often correlates with improved ligand efficiency metrics (LE ≈ 0.3–0.5 kcal/mol per heavy atom considered favorable for fragment-to-lead progression) [1]. Though no direct paired ADME or potency data exist for these two compounds, the molecular weight differential aligns with established fragment-based drug design principles that favor lower-MW starting points for subsequent optimization.

ADME Prediction Lead Optimization Fragment-Based Design

Purity Benchmarking: Reported ≥95–98% Purity Across Multiple Vendors Establishes a Reliable Procurement Baseline

Vendor-specified purity for 5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide ranges from 95% (AKSci) to 98% (ChemSrc/Leyan), indicating a consistent supply quality tier . While direct comparator purity data for close analogs are not systematically reported, this specified purity level is comparable to typical research-grade thiadiazole screening compounds. The NMR spectrum for this compound is available via SpectraBase (Compound ID: EaFDHaelk8L), providing a verifiable analytical reference for incoming quality control [1]. The compound is classified as for research use only and not for direct human use, a standard designation for early-stage screening compounds . Note: CymitQuimica lists the compound as discontinued, indicating limited commercial availability that may affect procurement planning .

Quality Control Procurement Specification Reproducibility

Procurement-Driven Application Scenarios for 5-Bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide


Focused Kinase Inhibitor Library Design Using Bromofuran Cross-Coupling Diversification

The C5-bromofuran moiety provides a validated synthetic handle for generating focused libraries of 1,2,4-thiadiazol-5-yl furamides via Suzuki-Miyaura coupling with diverse aryl/heteroaryl boronic acids. This approach is supported by the Gorak et al. (2009) synthetic methodology that established the 5-aryl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide series [1]. Researchers procuring this compound as a central intermediate can access dozens of analogs without re-optimizing the thiadiazole-furamide coupling step, a significant efficiency gain over stepwise de novo synthesis of each derivative.

Regioisomeric Selectivity Profiling Against 1,3,4-Thiadiazole Screening Hits

When a 1,3,4-thiadiazole-based furamide screening hit is identified (e.g., from VEGFR-2 or PI3K inhibitor programs), this compound serves as a direct 1,2,4-thiadiazole regioisomeric comparator. The distinct pKa (~0.5 vs. ~2.5) and H-bonding topology of the 1,2,4-thiadiazole core can reveal whether the biological activity is regioisomer-tolerant or regioisomer-specific, information critical for SAR triaging and IP strategy [2]. Failure to test this regioisomer risks overlooking a superior potency or selectivity profile.

Fragment-Efficient Lead Starting Point with Bromine Retention for Subsequent Optimization

With a molecular weight of 330 Da and a heavy atom count of 19, this compound sits at the fragment-to-lead boundary, offering a favorable balance of complexity and synthetic tractability [3]. The retained bromine atom avoids the molecular weight penalty of a full aryl substituent (as in the chlorophenyl analog, MW 362) while preserving a vector for late-stage diversification. This positions the compound as a strategically superior procurement choice for lead generation programs prioritizing ligand efficiency.

Antimicrobial or Anticancer Screening in 1,2,4-Thiadiazole-Focused Compound Collections

Published studies on structurally related 1,2,4-thiadiazoles report antiproliferative activity against cancer cell lines [4], and 1,3,4-thiadiazol-2-yl furamides with 5-bromo substitution have demonstrated antibacterial activity [5]. While no direct data exist for this specific compound, incorporating it into a 1,2,4-thiadiazole-focused screening deck addresses a scaffold space that is underrepresented relative to 1,3,4-thiadiazoles in most commercial screening libraries, potentially accessing novel bioactivity.

Quote Request

Request a Quote for 5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.